

Application Notes and Protocols: Cloning and Expression of Recombinant Human Carbonic Anhydrase IV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbonic anhydrase inhibitor 4*

Cat. No.: *B12398971*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthetic reactions.[3] Human Carbonic Anhydrase IV (CA4) is a glycosylphosphatidylinositol (GPI)-anchored membrane-bound isozyme expressed on the luminal surfaces of capillaries in tissues like the lungs and proximal renal tubules.[2][4] Its role in rapid CO₂ and bicarbonate transport makes it a significant target for research and drug development, particularly in the context of diseases like glaucoma, certain cancers, and inherited renal abnormalities.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, purification, and characterization of recombinant human Carbonic Anhydrase IV.

Data Presentation

Table 1: Properties of Recombinant Human Carbonic Anhydrase IV

Property	Description	Source
Molecular Mass (Predicted)	31.7 kDa (for the mature protein, amino acids 19-283)	[1] [6]
Molecular Mass (Apparent on SDS-PAGE)	Approximately 30-35 kDa	[1] [6] [7]
Purity	>95% as determined by SDS-PAGE and SEC-HPLC	[1] [6] [8]
Specific Activity (Esterase)	>10 pmol/min/µg	[1]
Post-Translational Modifications	Glycosylphosphatidylinositol (GPI) anchor, potential for phosphorylation	[3] [4] [7]
Cellular Localization	Apical plasma membrane, cell surface, extracellular exosomes	[2] [9]

Table 2: Comparison of Expression Systems for Recombinant Human CA4

Expression System	Form of Protein	Typical Yield	Advantages	Disadvantages
E. coli	Soluble, disulfide-bonded (requires refolding)	~40 mg/L	High yield, cost-effective, rapid expression	Protein may form inclusion bodies, requires in vitro refolding and activation for disulfide bond formation, lacks post-translational modifications. [10] [11]
Chinese Hamster Ovary (CHO) Cells	Secretory form	Not specified	Proper protein folding, disulfide bond formation, and post-translational modifications. [12]	Lower yield compared to prokaryotic systems, more complex and expensive culture conditions.
COS Cells	Membrane-associated	Not specified	Eukaryotic expression system allowing for proper GPI-anchor attachment. [7]	Typically used for transient expression, lower yields than stable cell lines.
HEK293 Cells	Secreted or membrane-bound	Not specified	High transfection efficiency, capable of complex post-translational modifications.	Can have different glycosylation patterns compared to native tissue.

Experimental Protocols

Protocol 1: Cloning of Human CA4 cDNA

This protocol describes the amplification of the human CA4 coding sequence and its insertion into an expression vector.

1. cDNA Source:

- A full-length cDNA for human CA4 can be isolated from a human kidney cDNA library (e.g., in lambda gt10).^[7] Alternatively, the coding sequence can be synthesized based on the reference sequence (e.g., NCBI accession NP_000708.1).

2. Primer Design:

- Design forward and reverse primers to amplify the coding region of the mature CA4 protein (e.g., amino acids 19-283, excluding the signal peptide).
- Incorporate appropriate restriction enzyme sites at the 5' ends of the primers for subsequent cloning into the desired expression vector (e.g., pET21c for *E. coli* or a mammalian expression vector).

3. PCR Amplification:

- Perform PCR using a high-fidelity DNA polymerase to amplify the CA4 coding sequence from the cDNA source.
- PCR Reaction Mix:

- Template cDNA: 10-100 ng
- Forward Primer: 0.5 μ M
- Reverse Primer: 0.5 μ M
- dNTPs: 200 μ M each
- High-fidelity DNA Polymerase: 1-2 units
- PCR Buffer: 1x

- Nuclease-free water to final volume
- PCR Cycling Conditions:
 - Initial Denaturation: 98°C for 30 seconds
 - 30-35 cycles of:
 - Denaturation: 98°C for 10 seconds
 - Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
 - Extension: 72°C for 1 minute (adjust based on amplicon length)
 - Final Extension: 72°C for 5-10 minutes

4. Vector and Insert Preparation:

- Digest both the PCR product and the expression vector with the selected restriction enzymes.
- Purify the digested insert and vector using a gel extraction kit or PCR purification kit.

5. Ligation and Transformation:

- Ligate the purified CA4 insert into the prepared expression vector using T4 DNA ligase.
- Transform the ligation product into competent *E. coli* cells (e.g., DH5α for plasmid propagation).
- Select for positive clones on appropriate antibiotic selection plates.

6. Verification:

- Isolate plasmid DNA from selected colonies.
- Verify the correct insertion of the CA4 gene by restriction digestion and Sanger sequencing.

Protocol 2: Expression of Recombinant Human CA4 in *E. coli*

This protocol details the expression of a His-tagged CA4 in a bacterial system.

1. Transformation into Expression Host:

- Transform the verified expression plasmid (e.g., pET21c-CA4) into a suitable *E. coli* expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, dilute the overnight culture into a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[\[11\]](#)
- Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.

3. Cell Harvesting:

- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of Recombinant Human CA4

This protocol describes the purification of His-tagged CA4 using affinity chromatography.

1. Cell Lysis:

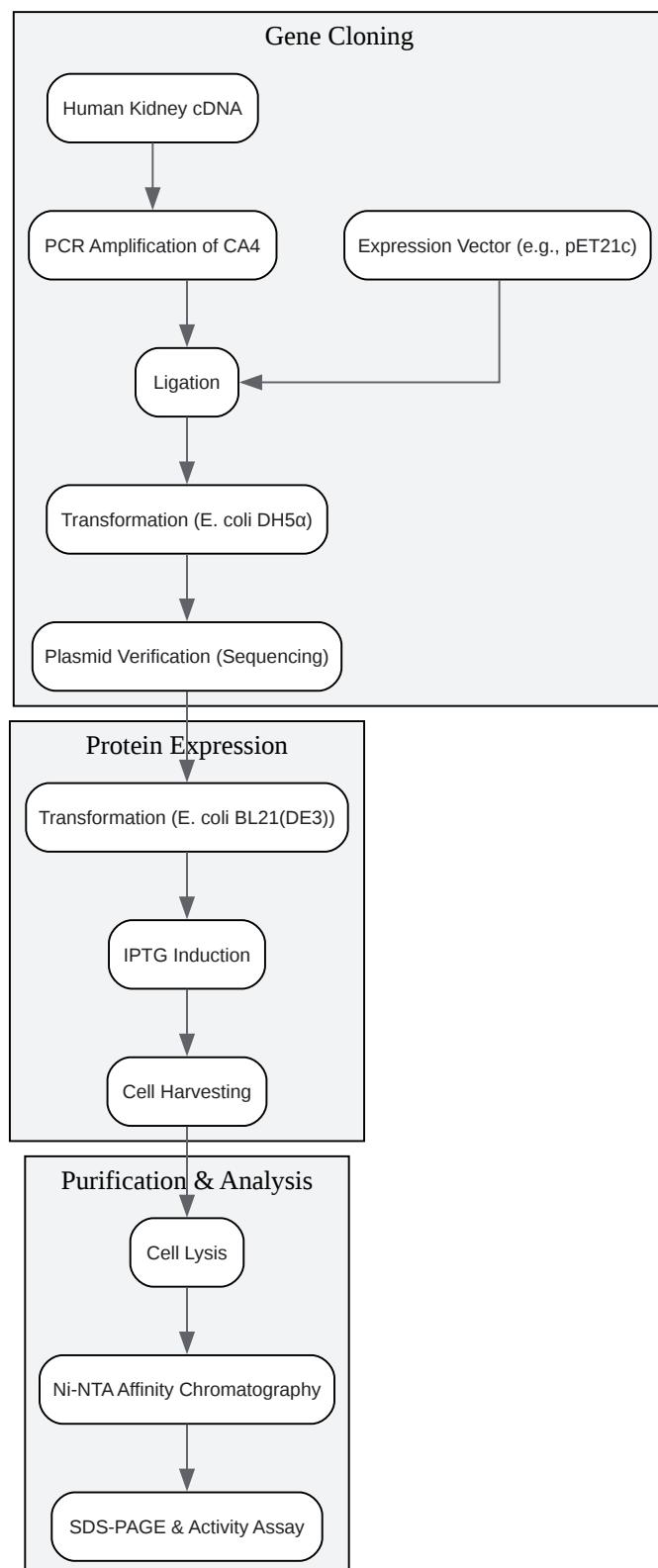
- Resuspend the frozen cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.5) containing a protease inhibitor cocktail.

- Lyse the cells by sonication on ice or by using a French press.

2. Clarification:

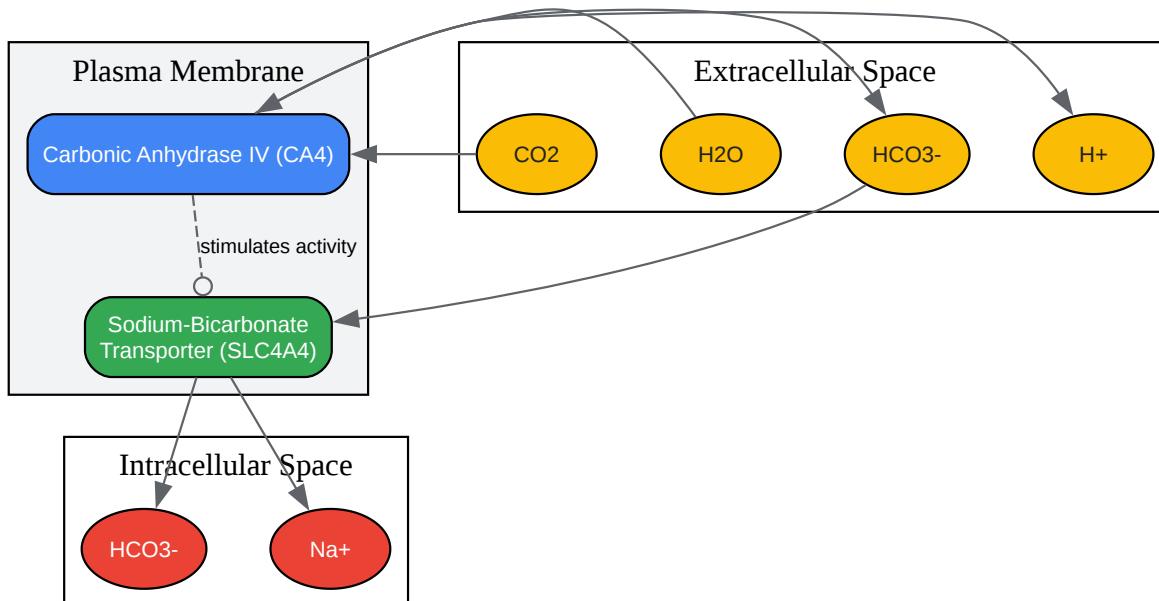
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the soluble protein fraction.

3. Affinity Chromatography:


- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified supernatant onto the column.
- Wash the column with wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.
- Elute the bound His-tagged CA4 with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

4. Buffer Exchange and Storage:

- Exchange the buffer of the eluted protein fractions into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
- Assess protein purity by SDS-PAGE.
- Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
- Store the purified protein in aliquots at -80°C.[\[1\]](#)


Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for cloning, expression, and purification of recombinant human CA4.

CA4 in pH Regulation and Bicarbonate Transport

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sinobiological.com [sinobiological.com]
- 2. Carbonic anhydrase 4 - Wikipedia [en.wikipedia.org]
- 3. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IV General Information | Sino Biological [sinobiological.com]
- 5. CA4 carbonic anhydrase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]

- 7. Human carbonic anhydrase IV: cDNA cloning, sequence comparison, and expression in COS cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant Human Carbonic Anhydrase 4/CA4 protein (ab151908) | Abcam [abcam.com]
- 9. uniprot.org [uniprot.org]
- 10. Human carbonic anhydrase IV: in vitro activation and purification of disulfide-bonded enzyme following expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cloning, expression, purification and characterization of human mitochondrial carbonic anhydrase VA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase IV: purification of a secretory form of the recombinant human enzyme and identification of the positions and importance of its disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Cloning and Expression of Recombinant Human Carbonic Anhydrase IV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398971#cloning-and-expression-of-recombinant-human-carbonic-anhydrase-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com